3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine
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Overview
Description
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core linked to a triphenylphosphoranylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine typically involves the reaction of quinoxalin-2-amine with triphenylphosphine and an appropriate oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety protocols to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized quinoxalines.
Scientific Research Applications
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine exerts its effects involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a ligand, binding to metal ions or other active sites in enzymes. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one
- 3-(Triphenyl-lambda~5~-phosphanylidene)butan-2-one
- 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
Uniqueness
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine is unique due to its quinoxaline core, which imparts specific electronic and steric properties. This makes it distinct from other triphenylphosphoranylidene compounds, which may have different core structures and, consequently, different reactivity and applications.
Properties
CAS No. |
847797-61-9 |
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Molecular Formula |
C26H21N4P |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[(triphenyl-λ5-phosphanylidene)amino]quinoxalin-2-amine |
InChI |
InChI=1S/C26H21N4P/c27-25-26(29-24-19-11-10-18-23(24)28-25)30-31(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H2,27,28) |
InChI Key |
GOFGFZBRDAHSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3N=C2N)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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